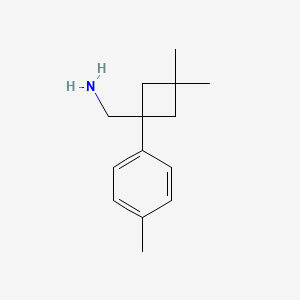

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBPSXXCFXMWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).

The compound is characterized by a cyclobutyl structure with a p-tolyl group and a dimethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 205.3 g/mol.

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system and in microbial systems. Its activity can be attributed to the following mechanisms:

- GABA Receptor Modulation : The compound has been shown to bind to GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and epilepsy .

- Anti-mycobacterial Activity : Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the range of 6.9 µM .

Biological Activity Data

A summary of significant findings related to the biological activity of this compound is presented in Table 1.

| Study | Biological Activity | Target Organism/Cell Line | MIC (µM) | Binding Affinity (nM) |

|---|---|---|---|---|

| Study 1 | GABA AR Binding | Human airway smooth muscle | N/A | 9 |

| Study 2 | Anti-mycobacterial | Mycobacterium tuberculosis | 6.9 | N/A |

| Study 3 | Cytotoxicity Assay | Various cancer cell lines | N/A | N/A |

Case Study 1: GABA Receptor Interaction

In a study assessing the binding affinity of various compounds to GABA receptors, this compound exhibited significant binding with an IC50 value indicating effective receptor modulation. This suggests potential applications in treating anxiety disorders .

Case Study 2: Anti-Tuberculosis Activity

A screening for new anti-tuberculosis agents identified this compound as a promising candidate with an MIC of 6.9 µM against M. tuberculosis. Further SAR studies are needed to optimize its efficacy while minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclobutyl and p-tolyl groups can significantly impact biological activity. For example:

- Dimethyl Substitution : Enhances receptor binding and may improve pharmacokinetic properties.

- Cyclobutyl Modifications : Alterations here can lead to variations in potency against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.